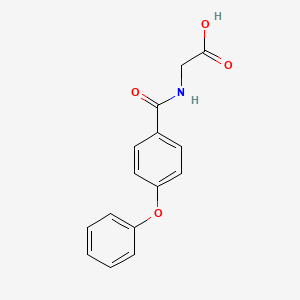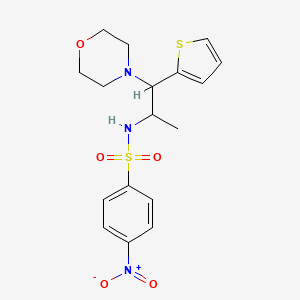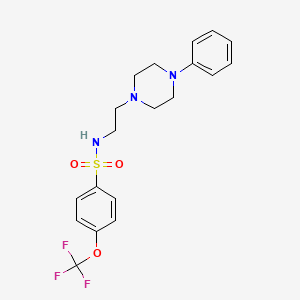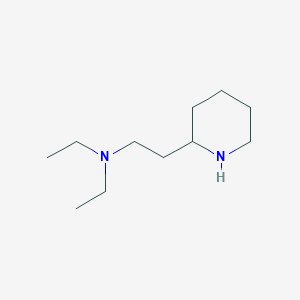
(4-Phenoxy-benzoylamino)-acetic acid
Descripción general
Descripción
“(4-Phenoxy-benzoylamino)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H13NO4 and a molecular weight of 271.27 .
Molecular Structure Analysis
The molecular structure of “(4-Phenoxy-benzoylamino)-acetic acid” can be represented by the formula C15H13NO4 . For a more detailed analysis of molecular structures, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(4-Phenoxy-benzoylamino)-acetic acid” can be determined using various analytical techniques. These might include spectroscopic methods (like NMR, IR, UV-Vis), chromatographic methods (like HPLC, GC), and others .Aplicaciones Científicas De Investigación
Obesity and Metabolic Parameters
(Konopelniuk et al., 2018) explored the effect of 2-[4-(benzyloxy) phenoxy] acetic acid on metabolic parameters in monosodium glutamate (MSG)-induced obesity in rats. They found that this compound decreased metabolic parameters evoked by MSG, suggesting potential for treating obesity and associated conditions.
Antibacterial Activity
(Ranganatha et al., 2014) synthesized derivatives of 4-hydroxy benzophenones and their acetic acid derivatives, including 4-benzoyl-phenoxy acetic acid analogues, and tested their antibacterial activities against microorganisms like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. They found significant bacterial growth inhibition.
Antioxidant Activity
(Prashanth et al., 2013) studied the antioxidant activity of (4-benzoyl-phenoxy)-acetic acid derivatives and found compounds with good radical scavenging activity, indicating potential as antioxidant agents.
Anticancer Potential
(Zabiulla et al., 2016) synthesized diamide-coupled benzophenone analogues, including 2-(4-benzoyl-phenoxy)-acetylamino derivatives, and found one compound particularly effective in vitro and in vivo against multiple cancer cell types.
Complexing Properties
(Kudrevatykh et al., 2020) synthesized derivatives of 4′-(1-hydroxy-9,10-anthraquinone-9-imino)benzo-15-crown-5 ether with a phenoxy group, including benzoylamino derivatives. They found these compounds capable of binding metal ions to form stable sandwich-type complexes.
Structural Analysis
(Ranganatha et al., 2012) conducted structural analysis of (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, establishing its crystal structure and exploring its potential for various applications.
Enantioselective Catalysis
(Brunner et al., 1986) explored enantioselective hydrogenation of α-N-benzoylamino-2-butenoic acid derivatives, relevant for synthesizing α-aminobutyric acid derivatives, which are crucial in pharmaceutical applications.
Acetaminophen Degradation
(Qutob et al., 2022) discussed advanced oxidation processes for acetaminophen degradation, involving by-products like 4-aminophenol and acetic acid, with potential relevance to (4-Phenoxy-benzoylamino)-acetic acid.
Metabolic Studies
(Crayford & Hutson, 1980) studied the metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats, providing insight into the metabolic pathways of related compounds like (4-Phenoxy-benzoylamino)-acetic acid.
Propiedades
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWRWSNTGJXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxy-benzoylamino)-acetic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)
![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)

![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)